![molecular formula C13H14ClN3O2S B2887850 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921822-06-2](/img/structure/B2887850.png)
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Description
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a thioether and an imidazole ring. The chemical formula of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is C14H14ClN3O2S.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Several derivatives, including those similar to 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, have been synthesized for potential antibacterial applications. These compounds demonstrated significant antibacterial activity in studies, highlighting their potential in the development of new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Inhibitory Activity Against Human Enzymes
- Compounds structurally related to 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide have been identified as inhibitors of human enzymes. For instance, a derivative was found to be a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Heterocyclic Synthesis Applications
- Thioureido-acetamides, closely related to the compound , have been utilized in various heterocyclic syntheses. These compounds are useful starting materials for one-pot cascade reactions, contributing to the synthesis of important heterocycles with excellent atom economy (Schmeyers & Kaupp, 2002).
Fluorescent Probes for Mercury Ion
- Certain derivatives of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide have been used to develop efficient fluorescent probes for mercury ion detection. This highlights their potential application in environmental monitoring and analytical chemistry (Shao et al., 2011).
Acidity Constants and Drug Precursors
- The acidity constants of derivatives of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide have been determined, providing valuable information for their potential use as drug precursors (Duran & Canbaz, 2013).
Anticancer Activities
- Synthesized derivatives of this compound have shown potential anticancer activities. This is particularly evident in their activity against melanoma-type cell lines, suggesting their application in cancer therapy (Duran & Demirayak, 2012).
Catalysis in Chemical Reactions
- Derivatives have been utilized as catalysts in chemical reactions, such as alkene epoxidation with H2O2. This application is significant in industrial chemistry and process optimization (Serafimidou, Stamatis, & Louloudi, 2008).
properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-11-4-2-1-3-9(11)8-20-13-16-5-10(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYZAHZBXIGDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(N2CC(=O)N)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
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